

Application Notes and Protocols for Testing Mosnodenvir Antiviral Activity Against Dengue Virus

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Compound of Interest

Compound Name: Mosnodenvir

Cat. No.: B10860870

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Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4). The development of effective antiviral therapies is crucial for managing dengue fever and its more severe forms, dengue hemorrhagic fever and dengue shock syndrome. **Mosnodenvir** (also known as JNJ-1802) is a potent, orally bioavailable, pan-serotype DENV inhibitor that has shown promising results in preclinical studies.^{[1][2]} These application notes provide detailed protocols for testing the antiviral activity of **Mosnodenvir** against DENV in various suitable cell lines.

Mosnodenvir's mechanism of action involves the inhibition of the interaction between two viral non-structural proteins, NS3 and NS4B.^{[1][3]} This interaction is essential for the formation of the viral replication complex, and its disruption effectively blocks the synthesis of new viral RNA.^[1]

Suitable Cell Lines for Dengue Virus Antiviral Testing

The selection of an appropriate cell line is critical for the accurate assessment of antiviral compounds. Several cell lines are permissive to DENV infection and are commonly used for

antiviral screening.

- **Vero Cells:** Derived from the kidney of an African green monkey, Vero cells are widely used for the propagation of various viruses, including DENV. They are particularly useful for plaque assays due to their ability to form clear plaques. However, they have a deficient interferon response, which can lead to higher virus yields.
- **Vero E6 Cells:** A clone of Vero cells, Vero E6 are also highly susceptible to DENV infection and are frequently used in antiviral assays.[\[4\]](#)
- **Huh-7 Cells:** A human hepatoma cell line, Huh-7 cells are physiologically relevant as the liver is a primary target of DENV in humans.[\[5\]](#)[\[6\]](#) They are susceptible to all four DENV serotypes and support robust viral replication.[\[5\]](#)[\[7\]](#)
- **C6/36 Cells:** Derived from *Aedes albopictus* mosquito larvae, C6/36 cells are commonly used for the propagation and titration of DENV.[\[8\]](#)[\[9\]](#) They are particularly useful for growing virus stocks to high titers.
- **THP-1 Cells:** A human monocytic cell line, THP-1 cells are relevant for studying the infection of immune cells, which are important targets of DENV.[\[10\]](#)[\[11\]](#) They can be differentiated into macrophage-like cells for more physiologically relevant studies.[\[12\]](#)

Quantitative Data Summary: Antiviral Activity of Mosnodenvir

The following table summarizes the reported in vitro antiviral activity of **Mosnodenvir** against the four DENV serotypes in various cell lines. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the compound's therapeutic window.

Cell Line	DENV Serotype	EC50 (nM)	Reference
Multiple	DENV-1	0.057 - 11	[1]
Multiple	DENV-2	0.057 - 11	[1]
Multiple	DENV-3	0.057 - 11	[1]
Multiple	DENV-4	0.057 - 11	[1]
Vero	DENV-2	1.4	[2]

Note: The EC50 values for **Mosnodenvir** are reported to be in the picomolar to nanomolar range across the four DENV serotypes.[1] Specific EC50 values for each serotype in each cell line are proprietary to the developing pharmaceutical companies and not always publicly available.

Experimental Protocols

Dengue Virus Propagation in C6/36 Cells

This protocol describes the method for preparing high-titer DENV stocks.

Materials:

- C6/36 cells
- Growth medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS)
- Infection medium: RPMI 1640 supplemented with 2% FBS
- DENV stock (DENV-1, -2, -3, or -4)
- T-75 flasks
- Sterile, conical tubes

Procedure:

- Seed C6/36 cells in T-75 flasks and grow until they reach 80-90% confluency.

- Remove the growth medium and wash the cell monolayer once with sterile phosphate-buffered saline (PBS).
- Dilute the DENV stock in infection medium to achieve a multiplicity of infection (MOI) of 0.1.
- Add the diluted virus to the cell monolayer and incubate for 2 hours at 28°C with gentle rocking every 30 minutes.
- After the adsorption period, remove the virus inoculum and add 15 mL of fresh infection medium.
- Incubate the infected cells at 28°C for 5-7 days, or until a clear cytopathic effect (CPE) is observed.
- Harvest the supernatant containing the virus and centrifuge at 1,500 x g for 10 minutes to remove cell debris.
- Aliquot the virus stock and store at -80°C.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxicity of **Mosnodenvir** on the selected host cell lines.

Materials:

- Host cell line (e.g., Vero, Huh-7)
- Growth medium
- **Mosnodenvir**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed the host cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.
- Prepare serial dilutions of **Mosnodenvir** in growth medium.
- Remove the medium from the cells and add 100 μ L of the different concentrations of **Mosnodenvir** to the wells. Include a "cells only" control with medium and a "solvent" control with the highest concentration of DMSO used.
- Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for measuring the neutralization of DENV infectivity.

Materials:

- Vero cells
- Growth medium
- Infection medium
- DENV stock
- **Mosnodenvir**

- 24-well plates
- Overlay medium: 1:1 mixture of 2X MEM and 1.6% carboxymethyl cellulose (CMC)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

- Seed Vero cells in 24-well plates and grow to confluency.
- Prepare serial dilutions of **Mosnodenvir**.
- In a separate plate, mix each compound dilution with an equal volume of DENV diluted to produce 50-100 plaques per well. Incubate this mixture for 1 hour at 37°C.
- Remove the growth medium from the Vero cell monolayers and wash with PBS.
- Add 100 µL of the virus-compound mixture to each well. Include a "virus only" control.
- Incubate for 2 hours at 37°C for virus adsorption.
- Gently remove the inoculum and add 1 mL of the overlay medium to each well.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days until plaques are visible.
- Fix the cells by adding 10% formalin for at least 4 hours.
- Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
- Gently wash the wells with water and allow them to dry.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction compared to the "virus only" control and determine the EC₅₀ value.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the antiviral compound.

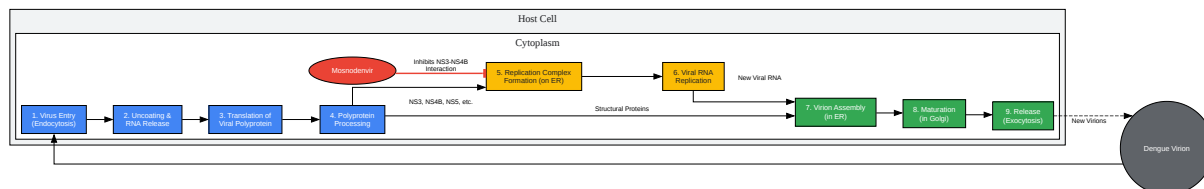
Materials:

- Host cell line (e.g., Huh-7)
- Growth medium
- Infection medium
- DENV stock
- **Mosnodenvir**
- 24-well plates
- Vero cells for titration by plaque assay

Procedure:

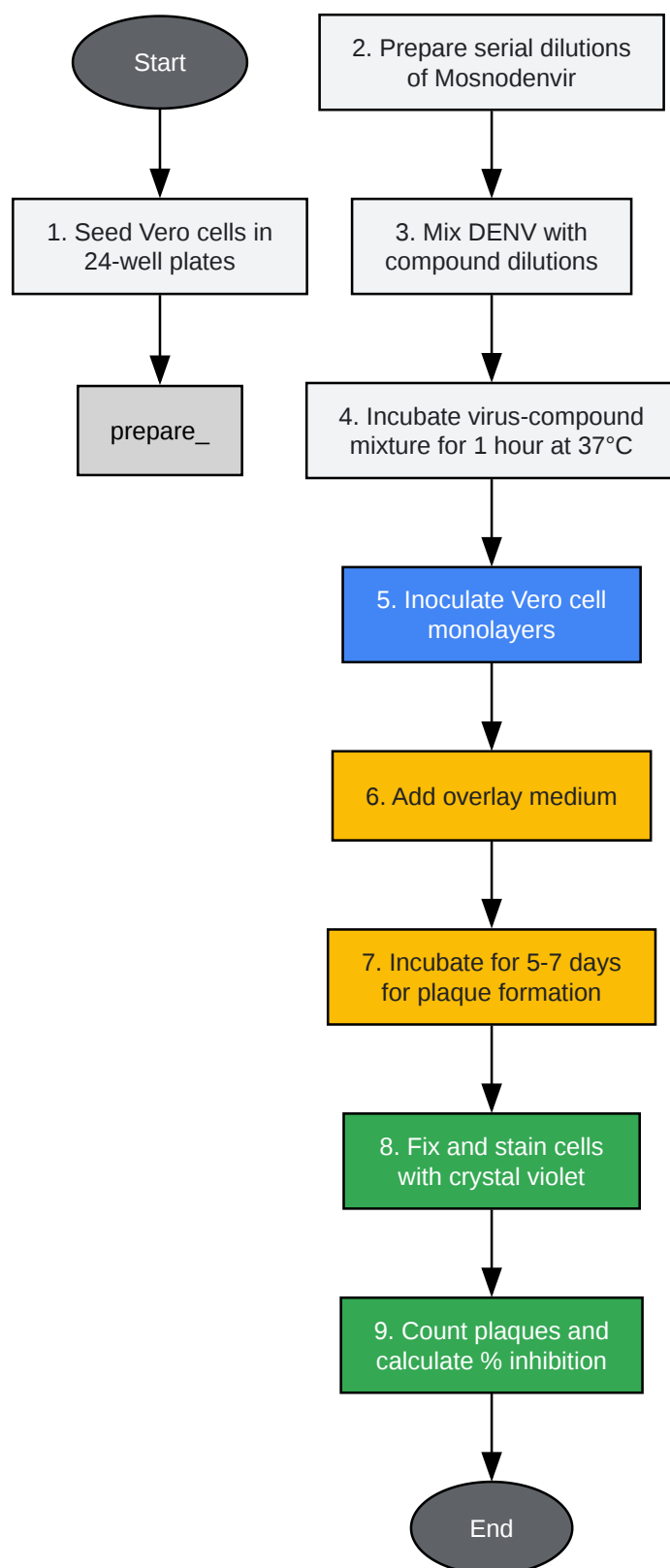
- Seed Huh-7 cells in a 24-well plate and incubate overnight.
- Prepare serial dilutions of **Mosnodenvir** in infection medium.
- Remove the growth medium from the cells and add the compound dilutions.
- Infect the cells with DENV at an MOI of 0.1.
- Incubate the plates at 37°C for 48-72 hours.
- Harvest the culture supernatants and perform 10-fold serial dilutions.
- Titrate the infectious virus in the supernatants using a standard plaque assay on Vero cells (as described in the PRNT protocol, without the compound).
- Calculate the reduction in virus titer for each compound concentration compared to the "virus only" control and determine the EC50 value.

Visualizations



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Caption: Dengue virus replication cycle and the mechanism of action of **Mosnodenvir**.



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